molecular formula C24H32N4O4S B2547531 Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate CAS No. 1091132-59-0

Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate

Cat. No.: B2547531
CAS No.: 1091132-59-0
M. Wt: 472.6
InChI Key: QCLLZCVXUHYHRF-UHFFFAOYSA-N
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Description

“Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to "Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate" have been explored in various studies. For instance, research on the Fries rearrangement in ionic melts demonstrated how specific ionic liquids could be used as solvents and catalysts in rearrangement reactions of phenyl benzoates, highlighting the potential of these substances in facilitating organic synthesis processes (Harjani, Nara, & Salunkhe, 2001). Another study focused on the Friedel-Crafts sulfonylation in ionic liquids, showcasing enhanced reactivity and yields in these unconventional media (Nara, Harjani, & Salunkhe, 2001).

Application in Heterocyclic Compound Synthesis

A notable application is in the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds, which can be derived from processes involving chemicals similar to "this compound," were found to be potent inhibitors of the urease enzyme, indicating their potential therapeutic use (Nazir et al., 2018).

Antibacterial Activity

Research into thiazole and thiazolidinone derivatives containing phenyl benzoate moiety, which share a structural resemblance with "this compound," has shown that these compounds exhibit promising antibacterial activity. This demonstrates the potential of such chemicals in developing new antibacterial agents (Abdel‐Galil, Moawad, El‐Mekabaty, & Said, 2018).

Sensory Materials for Acid Vapors Detection

In the field of materials science, benzothiazole modified tert-butyl carbazole derivatives , which are structurally related to "this compound," have been utilized to construct nanofibers that emit strong blue light. These materials can detect volatile acid vapors, showcasing the application of such compounds in developing efficient chemosensors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Properties

IUPAC Name

butyl 4-[3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-2-3-15-32-22(30)17-9-11-19(12-10-17)25-21(29)14-13-20-16-33-24(27-20)28-23(31)26-18-7-5-4-6-8-18/h9-12,16,18H,2-8,13-15H2,1H3,(H,25,29)(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLLZCVXUHYHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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